3,5-dichloro-2,4,6-trifluoro-benzonitrile
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Overview
Description
3,5-Dichloro-2,4,6-trifluoro-benzonitrile is an organic compound with the molecular formula C7Cl2F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and three fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2,4,6-trifluoro-benzonitrile typically involves the nitration of 3,5-dichloro-2,4,6-trifluorobenzene followed by a dehydration reaction to form the nitrile group. The reaction conditions often include the use of strong acids and dehydrating agents to facilitate the formation of the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and dehydration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,6-trifluoro-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Reduction Reactions: Amines derived from the reduction of the nitrile group.
Oxidation Reactions: Various oxidized products depending on the specific oxidizing agent used.
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluoro-benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,4,6-trifluoro-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,4,6-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,5-Dichloro-2,4,6-trifluoropyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-Chlorobenzotrifluoride: Similar structure but with only one chlorine atom and a trifluoromethyl group.
Uniqueness
3,5-Dichloro-2,4,6-trifluoro-benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F3N/c8-3-5(10)2(1-13)6(11)4(9)7(3)12 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZIMSIYVZQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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